molecular formula C17H14N4S B287620 6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287620
M. Wt: 306.4 g/mol
InChI Key: AFCGQMUUBJTOOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of triazolo-thiadiazoles, which have shown promising results in the development of new drugs, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with specific targets in cells, such as enzymes and receptors. This interaction can lead to the inhibition or activation of these targets, which can result in various physiological and biochemical effects.
Biochemical and Physiological Effects
Studies have shown that 6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to have potent antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high potency and selectivity. This compound has been shown to have potent biological activities at low concentrations, making it a valuable tool for studying specific targets in cells. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on 6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One potential direction is the development of new drugs based on this compound. Studies have shown that triazolo-thiadiazoles have potent anticancer, antimicrobial, and antifungal activities, making them promising candidates for the development of new therapeutics.
Another future direction is the exploration of the mechanism of action of this compound. While some studies have provided insights into the biological effects of 6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, the exact mechanism of action is not fully understood. Further research in this area could lead to the discovery of new targets for drug development.
Finally, future research could focus on the development of new synthetic methods for 6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. While the current synthesis method is effective, it can be improved to increase the yield and purity of the final product. This could make the compound more accessible for research and development purposes.
Conclusion
In conclusion, 6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound with potential applications in various scientific research fields. Its unique structural features and potent biological activities make it a valuable tool for studying specific targets in cells and developing new therapeutics. Further research in this area could lead to the discovery of new drugs and contribute to the advancement of various scientific disciplines.

Synthesis Methods

The synthesis of 6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3,5-dimethylphenylhydrazine with phenyl isothiocyanate in the presence of a catalyst such as potassium carbonate. The resulting intermediate is then reacted with 1,2-dibromoethane and sodium ethoxide to obtain the final product.

Scientific Research Applications

The unique structural features of 6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole make it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in the development of new drugs. Studies have shown that triazolo-thiadiazoles have potent antimicrobial, antifungal, and anticancer activities.

properties

Product Name

6-(3,5-Dimethylphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

6-(3,5-dimethylphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4S/c1-11-8-12(2)10-14(9-11)16-20-21-15(18-19-17(21)22-16)13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

AFCGQMUUBJTOOW-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4)C

Canonical SMILES

CC1=CC(=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4)C

Origin of Product

United States

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